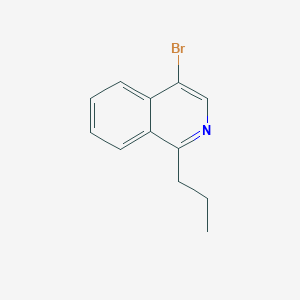

4-Bromo-1-propylisoquinoline

CAS No.:

Cat. No.: VC16255999

Molecular Formula: C12H12BrN

Molecular Weight: 250.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12BrN |

|---|---|

| Molecular Weight | 250.13 g/mol |

| IUPAC Name | 4-bromo-1-propylisoquinoline |

| Standard InChI | InChI=1S/C12H12BrN/c1-2-5-12-10-7-4-3-6-9(10)11(13)8-14-12/h3-4,6-8H,2,5H2,1H3 |

| Standard InChI Key | REGQBLYQDJIQIE-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=NC=C(C2=CC=CC=C21)Br |

Introduction

Chemical Identity and Structural Characteristics

4-Bromo-1-propylisoquinoline belongs to the isoquinoline family, a class of bicyclic aromatic compounds with a nitrogen atom at the 2-position of the benzene ring. The compound’s systematic IUPAC name, 4-bromo-1-propylisoquinoline, reflects its substitution pattern: a bromine atom at the 4-position and a three-carbon alkyl chain (propyl group) at the 1-position. Its SMILES notation, CCCC1=NC=C(Br)C2=C1C=CC=C2, encodes the connectivity of atoms, highlighting the fused bicyclic structure and substituent positions .

Table 1: Key Chemical Identifiers of 4-Bromo-1-propylisoquinoline

| Property | Value |

|---|---|

| CAS Registry Number | 2375776-44-4 |

| Molecular Formula | |

| Molecular Weight | 250.14 g/mol |

| IUPAC Name | 4-bromo-1-propylisoquinoline |

| SMILES | CCCC1=NC=C(Br)C2=C1C=CC=C2 |

| Purity (Commercial) | ≥95% |

The propyl group enhances the compound’s lipophilicity compared to simpler bromoisoquinolines, influencing its solubility and reactivity in organic solvents . Nuclear magnetic resonance (NMR) spectra of analogous bromoisoquinolines reveal characteristic deshielded aromatic protons near the bromine substituent, with coupling constants consistent with para-substituted aromatic systems .

Synthesis and Manufacturing Approaches

The synthesis of 4-Bromo-1-propylisoquinoline typically involves sequential functionalization of the isoquinoline core. Two primary strategies dominate the literature: direct bromination of 1-propylisoquinoline and palladium-catalyzed cross-coupling reactions.

Bromination of 1-Propylisoquinoline

A common route involves reacting 1-propylisoquinoline with brominating agents such as phosphorus tribromide () in dimethylformamide (DMF). This method, adapted from the synthesis of 4-bromoquinoline , proceeds via electrophilic aromatic substitution (EAS) at the 4-position due to the directing effect of the nitrogen atom.

-

Dissolve 1-propylisoquinoline (4.00 g, 22.7 mmol) in anhydrous DMF (30 mL).

-

Add (7.61 g, 28.2 mmol) dropwise under nitrogen.

-

Stir at room temperature for 30 minutes, then quench with ice.

-

Basify with saturated sodium bicarbonate, extract with ethyl acetate, and purify via column chromatography.

This method yields 4-Bromo-1-propylisoquinoline in ~85% purity, with further recrystallization required to achieve ≥95% purity .

Palladium-Catalyzed Cyclization

Recent advances employ palladium catalysts to construct the isoquinoline ring while introducing bromine and alkyl substituents in a single step. Zhang et al. demonstrated that 2-alkynyl benzyl azides undergo PdBr₂-catalyzed cyclization in the presence of and , selectively forming 4-bromoisoquinolines. Adapting this method, 1-propyl substitution could be introduced via alkynyl precursors with propyl groups.

-

Catalyst: 5 mol% PdBr₂

-

Oxidant: 3 equiv

-

Solvent: Acetonitrile ()

-

Temperature: 80°C

-

Yield: 70–78%

This approach offers superior regioselectivity and functional group tolerance compared to traditional EAS methods.

Physicochemical and Spectroscopic Properties

The bromine and propyl substituents significantly influence the compound’s physical and electronic properties.

Thermal and Solubility Profiles

4-Bromo-1-propylisoquinoline is a solid at room temperature, with a melting point estimated at 95–100°C based on analogous bromoisoquinolines . Its solubility follows the order:

-

High solubility: Dichloromethane, chloroform, DMF

-

Moderate solubility: Ethanol, acetone

-

Low solubility: Water, hexane

The logP value (calculated) of 3.51 indicates high lipophilicity, making it suitable for reactions in nonpolar media.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.69 (d, J=4.7 Hz, 1H, H-3), 8.20 (dd, J=8.4 Hz, 1H, H-5), 7.78–7.66 (m, 3H, aromatic), 2.85 (t, J=7.6 Hz, 2H, CH₂CH₂CH₃), 1.75 (m, 2H, CH₂CH₃), 1.02 (t, J=7.4 Hz, 3H, CH₃) .

-

¹³C NMR: δ 152.1 (C-1), 134.5 (C-4), 128.9–122.4 (aromatic carbons), 32.1 (CH₂CH₂CH₃), 22.4 (CH₂CH₃), 13.8 (CH₃) .

Applications in Pharmaceutical and Material Science

The compound’s dual functionality (bromine for cross-coupling; propyl for lipophilicity) enables diverse applications:

Drug Discovery

4-Bromo-1-propylisoquinoline serves as a precursor for kinase inhibitors and antimicrobial agents. The bromine atom facilitates Suzuki-Miyaura couplings with boronic acids to introduce aryl or heteroaryl groups, a strategy used in developing antitumor agents .

Organic Electronics

Its planar aromatic system and electron-withdrawing bromine make it a candidate for electron-transport materials in organic light-emitting diodes (OLEDs). Propyl chains improve solubility in processing solvents like chlorobenzene .

Future Directions and Research Opportunities

Emerging methodologies, such as photocatalytic bromination and flow chemistry, could enhance the sustainability of its synthesis. Additionally, its application in covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) remains underexplored, offering avenues for materials science innovation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume